N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine
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Overview
Description
N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine typically involves the nitration of a trimethyl-substituted imidazole precursor. One common method includes the reaction of N,N,1-trimethylimidazole with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N,N,1-Trimethyl-4-amino-1H-imidazol-5-amine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N,N,1-Trimethyl-4-amino-1H-imidazol-5-amine: A reduced form of the compound with different reactivity and biological properties.
N,N,1-Trimethyl-4-chloro-1H-imidazol-5-amine: A halogenated derivative with distinct chemical behavior.
N,N,1-Trimethyl-4-hydroxy-1H-imidazol-5-amine: A hydroxylated analog with unique properties.
Uniqueness
N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine is unique due to the presence of the nitro group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-nitroimidazol-4-amine |
InChI |
InChI=1S/C6H10N4O2/c1-8(2)6-5(10(11)12)7-4-9(6)3/h4H,1-3H3 |
InChI Key |
XLEJYIZWEHJNGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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